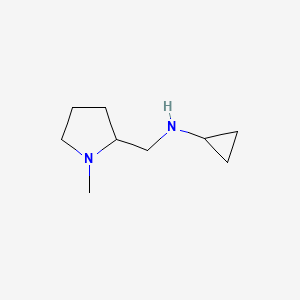Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine
CAS No.:
Cat. No.: VC13405561
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H18N2 |
|---|---|
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | N-[(1-methylpyrrolidin-2-yl)methyl]cyclopropanamine |
| Standard InChI | InChI=1S/C9H18N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h8-10H,2-7H2,1H3 |
| Standard InChI Key | YAVLGDHKFWIHRG-UHFFFAOYSA-N |
| SMILES | CN1CCCC1CNC2CC2 |
| Canonical SMILES | CN1CCCC1CNC2CC2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is characterized by a cyclopropane ring fused to a secondary amine, which is further connected to a 1-methylpyrrolidine group. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]cyclopropanamine |
| CAS Number | 477576-70-8 |
| SMILES | CN(CC1CCCN1)C2CC2 |
| InChIKey | CHCZBHBNZPBIAD-QMMMGPOBSA-N |
The cyclopropane ring introduces significant steric strain (bond angles ~60°), enhancing reactivity, while the pyrrolidine group contributes to conformational rigidity .
Physicochemical Profile
-
Boiling Point: ~50°C (estimated for analogous cyclopropylamines) .
-
Density: 0.84 g/cm³ (similar to cyclopropylamine derivatives) .
-
Solubility: Moderate in polar solvents (e.g., ethanol, THF) due to the amine group .
-
Basicity: The secondary amine has a pKa ~10.5, enabling protonation under physiological conditions .
Synthesis and Manufacturing
Scalable Synthetic Routes
A patented method (US20210395185A1) outlines a three-step process for enantiomerically pure synthesis :
-
Condensation: Cyclopropyl methyl ketone reacts with (S)-(−)-α-phenylethylamine in THF with a Lewis acid catalyst (e.g., Zn(OTf)₂) to form an imine intermediate.
-
Reduction: Sodium borohydride reduces the imine to a secondary amine.
-
Debenzylation: Hydrogenolysis removes the benzyl group, yielding the primary amine.
Alternative Methodologies
-
Donor-Acceptor Cyclopropane Ring-Opening: Cyclopropane-1,1-diesters react with amines under nickel catalysis to form pyrrolidine intermediates, which are subsequently functionalized .
-
Reductive Amination: Cyclopropanecarbaldehyde undergoes reductive amination with methylamine, though this method faces challenges in stereocontrol .
Biological Activity and Mechanism
Receptor Interactions
The compound exhibits affinity for CNS receptors, as evidenced by:
-
Histamine H₃ Receptor: Acts as an inverse agonist (IC₅₀ = 230 nM), modulating neurotransmission linked to cognition and memory .
-
Serotonin 5-HT₂C Receptor: Structural analogs demonstrate agonism (EC₅₀ < 10 nM), suggesting potential for obesity and psychiatric disorder therapeutics .
Enzymatic Targets
-
CSNK2A Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives with cyclopropylamine moieties inhibit casein kinase 2 (IC₅₀ = 0.436 nM), though metabolic instability via GST conjugation limits in vivo utility .
-
Monoamine Oxidase (MAO) Modulation: Cyclopropylamines are known MAO inhibitors, though specific data for this compound remain unexplored .
Applications in Medicinal Chemistry
CNS-Targeted Drug Development
-
Neurotransmitter Regulation: The compound’s dual affinity for histamine and serotonin receptors positions it as a candidate for Alzheimer’s disease and depression .
-
PET Radioligands: Analogous cyclopropylmethoxy derivatives (e.g., [¹¹C]Compound II) enable non-invasive imaging of CNS receptors .
Structural Bioisosterism
-
Methyl Group Replacement: The cyclopropane ring serves as a bioisostere for tert-butyl groups, reducing lipophilicity (cLogP = 1.2 vs. 2.5 for tert-butyl analogs) while maintaining target engagement .
-
Conformational Restriction: The pyrrolidine ring minimizes entropic penalties during protein-ligand binding, enhancing potency .
Comparative Analysis with Analogues
Future Directions
-
Metabolic Optimization: Co-dosing with GST inhibitors (e.g., ethacrynic acid) may improve in vivo exposure .
-
Stereochemical Exploration: Enantioselective synthesis of (R,R)-isomers could enhance selectivity for serotonin receptors .
-
Hybrid Scaffolds: Integrating bicyclo[1.1.1]pentane moieties may further reduce metabolic liabilities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume